Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperazine ring, and a pyridine moiety substituted with an ethylamino group. It is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of piperazine-2,5-dione.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperazine core.
Ethylamino Substitution: The ethylamino group is introduced through an alkylation reaction, where an ethylamine reacts with the pyridine ring.
Esterification: The final step involves the esterification of the piperazine nitrogen with tert-butyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenating agents like N-bromosuccinimide or N-chlorosuccinimide are employed under mild conditions.
Major Products Formed
Oxidation: N-oxides of the ethylamino group.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate serves as a building block for the synthesis of more complex molecules. It is used in the development of new ligands for catalysis and as an intermediate in the synthesis of heterocyclic compounds.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential to modulate biological pathways involved in diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds with active sites, while the piperazine ring provides structural rigidity. The pyridine moiety can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate is unique due to the presence of the ethylamino group on the pyridine ring, which imparts distinct electronic and steric properties. This modification enhances its potential for specific biological interactions compared to other piperazine derivatives.
Properties
IUPAC Name |
tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-5-17-13-7-6-8-18-14(13)19-9-11-20(12-10-19)15(21)22-16(2,3)4/h6-8,17H,5,9-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMFCRUWVHXHIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699143 |
Source
|
Record name | tert-Butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30699143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111669-26-2 |
Source
|
Record name | 1,1-Dimethylethyl 4-[3-(ethylamino)-2-pyridinyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111669-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30699143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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